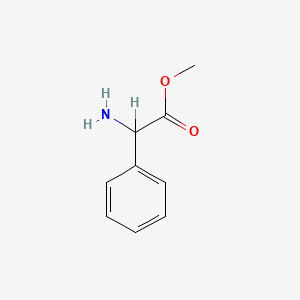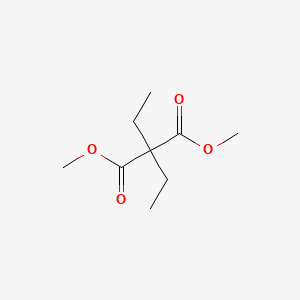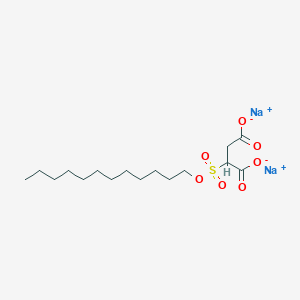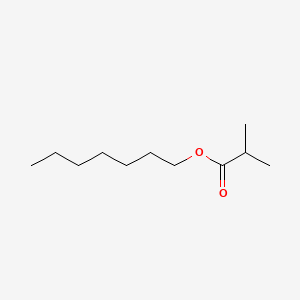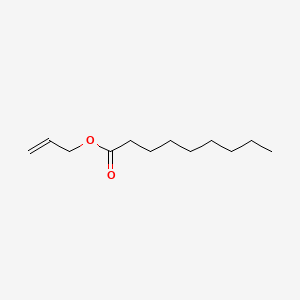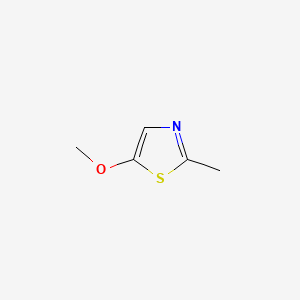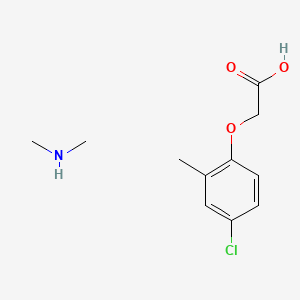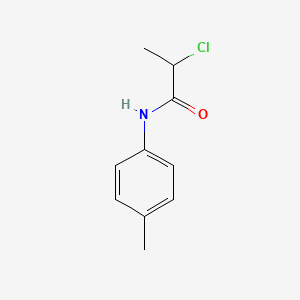
2-クロロ-N-(4-メチルフェニル)プロパンアミド
概要
説明
2-chloro-N-(4-methylphenyl)propanamide is a chemical compound with the CAS Number: 91131-15-6 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 2-chloro-N-(4-methylbenzyl)propanamide .
Synthesis Analysis
A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The InChI code for 2-chloro-N-(4-methylphenyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
The study focused on developing and optimizing the continuous cooling crystallization of CNMP in the MSMPR crystallizer in relation to the yield by determining the effects of varying the residence time and the agitation rates . Despite the oscillations, the dissolved concentration was constant .Physical and Chemical Properties Analysis
2-chloro-N-(4-methylphenyl)propanamide is a powder that is stored at room temperature .科学的研究の応用
製薬業界
“2-クロロ-N-(4-メチルフェニル)プロパンアミド”は、α-チオ-β-クロロアクリルアミドの合成における重要な出発物質であり、合成的に重要な医薬品原薬(API)中間体です . これは、多くの基本的な合成変換を起こすことが示されています .
連続処理
連続処理は、製薬業界でますます一般的になり、医薬品およびAPIの合成における安全性、生産性、分離の多くの利点を提供しています . 連続処理方法の実施は、学術界と業界の両方で行われています .
禁止化学
連続処理により、オンライン処理分析ツールを使用した「禁止(従来の毒性または発熱)化学」、多相合成、およびリアルタイム反応の調査と介入に安全にアクセスできます .
ダウンストリームユニットオペレーションの最適化
合成ステップだけでなく、ダウンストリームユニットオペレーションの最適化においても利点が特定され、これらのプロセスのテレスコープ化を通じて生産性と効率が向上します .
設計および最適化戦略の開発
この研究の主要な焦点は、堅牢で調整可能でスケーラブルなAPI製造プロセスを提供し、特定のAPI特性を提供する設計および最適化戦略の開発です .
連続冷却結晶化
この研究は、滞留時間と撹拌速度を変える影響を調べることにより、MSMPR結晶化器における「2-クロロ-N-(4-メチルフェニル)プロパンアミド」の連続冷却結晶化を収率に関して開発および最適化することに焦点を当てています .
Safety and Hazards
将来の方向性
Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The implementation of continuous processing methods is taking place in both academia and industry, giving safe access to “forbidden” (traditionally toxic or exothermic) chemistry, multiphasic synthesis, and real-time reaction interrogation and intervention through the application of online procession analytical tools .
特性
IUPAC Name |
2-chloro-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDWGYLOVAMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295126 | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147372-41-6 | |
| Record name | 2-Chloro-N-(4-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147372-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solubility of CNMP vary with different solvents and temperatures?
A: Research demonstrates that CNMP exhibits varying solubility across different solvent mixtures and temperatures. Studies using a polythermal method [] revealed that CNMP's solubility increases with rising temperatures in binary solvent systems containing hexane mixed with ethyl acetate, toluene, acetone, or butanone. For instance, in a toluene + hexane mixture, CNMP's solubility increased as the temperature rose from 273.24 to 331.62 K. This positive correlation between temperature and solubility is consistent across the tested solvent systems.
Q2: What methods were employed to model and predict the solubility of CNMP in these solvent mixtures?
A: Researchers utilized three thermodynamic models to correlate and predict the experimental solubility data of CNMP: Apelblat, λh, and the NRTL (Non-Random Two Liquid) model []. These models consider factors like temperature and solvent composition to estimate solubility. The study found good agreement between the experimental solubility data and the predictions generated by all three models, indicating their applicability for estimating CNMP solubility under various conditions.
Q3: Can you describe the development of a continuous crystallization process for CNMP?
A: Researchers successfully designed and optimized a single-stage continuous mixed suspension–mixed product removal (MSMPR) crystallizer for CNMP []. This continuous process, employing toluene as the solvent and a cooling range of 25 to 0 °C, replaced a previous batch crystallization method. This shift to a continuous operation is significant as it offers potential advantages in terms of efficiency, scalability, and control over crystal size distribution for pharmaceutical manufacturing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



